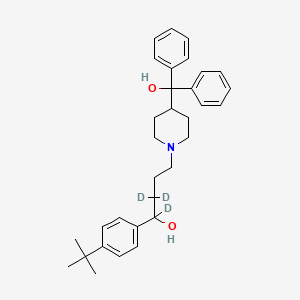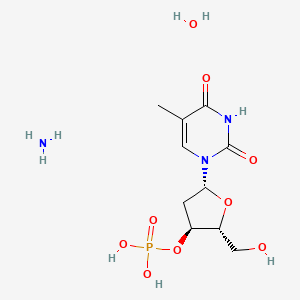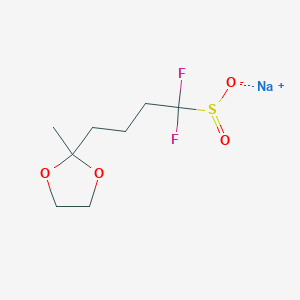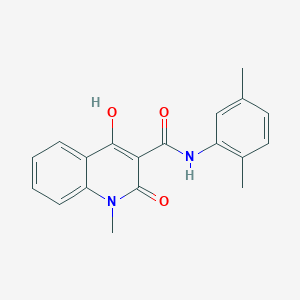
L-Galactopyranoside, methyl 6-deoxy-, 2,3,4-triacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Galactopyranoside, methyl 6-deoxy-, 2,3,4-triacetate is a chemical compound with the molecular formula C13H20O8 and a molecular weight of 304.3 g/mol . . This compound is a derivative of L-galactopyranoside, where the hydroxyl groups at positions 2, 3, and 4 are acetylated, and the hydroxyl group at position 6 is replaced by a methyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Galactopyranoside, methyl 6-deoxy-, 2,3,4-triacetate typically involves the acetylation of L-galactopyranoside. The process begins with the protection of the hydroxyl groups using acetyl groups. The reaction is carried out in the presence of acetic anhydride and a catalyst such as pyridine . The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the rate of acetylation and prevent overreaction.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the acetylation process while minimizing the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions
L-Galactopyranoside, methyl 6-deoxy-, 2,3,4-triacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetyl groups back to hydroxyl groups.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of L-galactopyranoside with free hydroxyl groups.
Substitution: Formation of derivatives with various functional groups replacing the acetyl groups.
Aplicaciones Científicas De Investigación
L-Galactopyranoside, methyl 6-deoxy-, 2,3,4-triacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: Employed in studies of carbohydrate metabolism and enzyme activity.
Medicine: Investigated for its potential role in drug delivery systems and as a precursor for bioactive compounds.
Mecanismo De Acción
The mechanism of action of L-Galactopyranoside, methyl 6-deoxy-, 2,3,4-triacetate involves its interaction with specific molecular targets and pathways. The acetyl groups enhance the compound’s lipophilicity, facilitating its transport across cell membranes. Once inside the cell, the compound can undergo enzymatic hydrolysis to release L-galactopyranoside, which participates in various metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
Methyl α-L-Fucopyranoside: Similar in structure but differs in the configuration of the hydroxyl groups.
Methyl β-L-Fucopyranoside: Another isomer with a different spatial arrangement of atoms.
Uniqueness
L-Galactopyranoside, methyl 6-deoxy-, 2,3,4-triacetate is unique due to its specific acetylation pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in synthetic chemistry and various research applications.
Propiedades
Número CAS |
67576-78-7 |
|---|---|
Fórmula molecular |
C13H20O8 |
Peso molecular |
304.29 g/mol |
Nombre IUPAC |
[(2S,3R,4R,5S)-4,5-diacetyloxy-6-methoxy-2-methyloxan-3-yl] acetate |
InChI |
InChI=1S/C13H20O8/c1-6-10(19-7(2)14)11(20-8(3)15)12(21-9(4)16)13(17-5)18-6/h6,10-13H,1-5H3/t6-,10+,11+,12-,13?/m0/s1 |
Clave InChI |
RTVWBDNQHISFHI-YTGWKCMESA-N |
SMILES isomérico |
C[C@H]1[C@H]([C@H]([C@@H](C(O1)OC)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canónico |
CC1C(C(C(C(O1)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![D-[3-2H]Glucose](/img/structure/B12057919.png)





![6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-N-(2-methylsulfonylsulfanylethyl)hexanamide](/img/structure/B12057958.png)





